

LC-MS/MS analysis of C.I. Acid Brown 75 in textile effluent

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Compound of Interest

Compound Name: C.I. Acid brown 75

Cat. No.: B14471230

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An Application Note on the LC-MS/MS Analysis of **C.I. Acid Brown 75** in Textile Effluent

Introduction

C.I. Acid Brown 75 is a synthetic trisazo dye widely utilized in the textile industry for coloring materials such as wool, polyamide fibers, and leather.[1][2][3][4][5] Due to its chemical stability and extensive use, this dye is frequently found in textile industry wastewater. The discharge of such effluents into the environment is a significant concern due to the potential for water contamination. Therefore, the development of sensitive and selective analytical methods for the detection and quantification of **C.I. Acid Brown 75** in textile effluent is crucial for environmental monitoring and regulatory compliance.

This application note details a robust method for the analysis of **C.I. Acid Brown 75** in textile effluent using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it an ideal technique for the analysis of trace levels of dyes in complex matrices.[6] The method described herein includes a comprehensive protocol for sample preparation, along with optimized LC-MS/MS parameters.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the cleanup and concentration of the analyte from the textile effluent sample.

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Chromatographic separation is achieved using a reversed-phase C18 column.[7]

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of **C.I. Acid Brown 75**. The method's performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are summarized in the table below. The data presented is representative of typical performance for the analysis of azo dyes in environmental samples.[8][9][10]

Table 1: Method Performance Characteristics

Parameter	Value
Linearity (R^2)	>0.995
Limit of Detection (LOD)	0.02 - 1.35 ng/mL
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL
Recovery	81.8% - 114.1%

Protocols

1. Sample Preparation Protocol

- **Sample Collection:** Collect 500 mL of textile effluent in a clean glass bottle.
- **Filtration:** Filter the sample through a 0.45 μ m glass fiber filter to remove suspended solids.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- **Sample Loading:** Load 250 mL of the filtered effluent onto the conditioned SPE cartridge at a flow rate of 5 mL/min.

- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Elution: Elute the analyte from the cartridge with 5 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[11]
- Reconstitution: Reconstitute the residue in 1 mL of the mobile phase (a mixture of water and acetonitrile).[12]
- Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[7]

2. LC-MS/MS Protocol

- Liquid Chromatography Conditions:
 - Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[13]
 - Mobile Phase A: 5 mM Ammonium Acetate in Water[12]
 - Mobile Phase B: Acetonitrile:Water (9:1) with 5mM Ammonium Acetate[12]
 - Flow Rate: 0.3 mL/min[12]
 - Injection Volume: 5 µL[12]
 - Column Temperature: 40°C[12]
 - Gradient Elution:
 - 0-1 min: 5% B
 - 1-15 min: 5-90% B
 - 15-17 min: 98% B[14]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Negative[15]

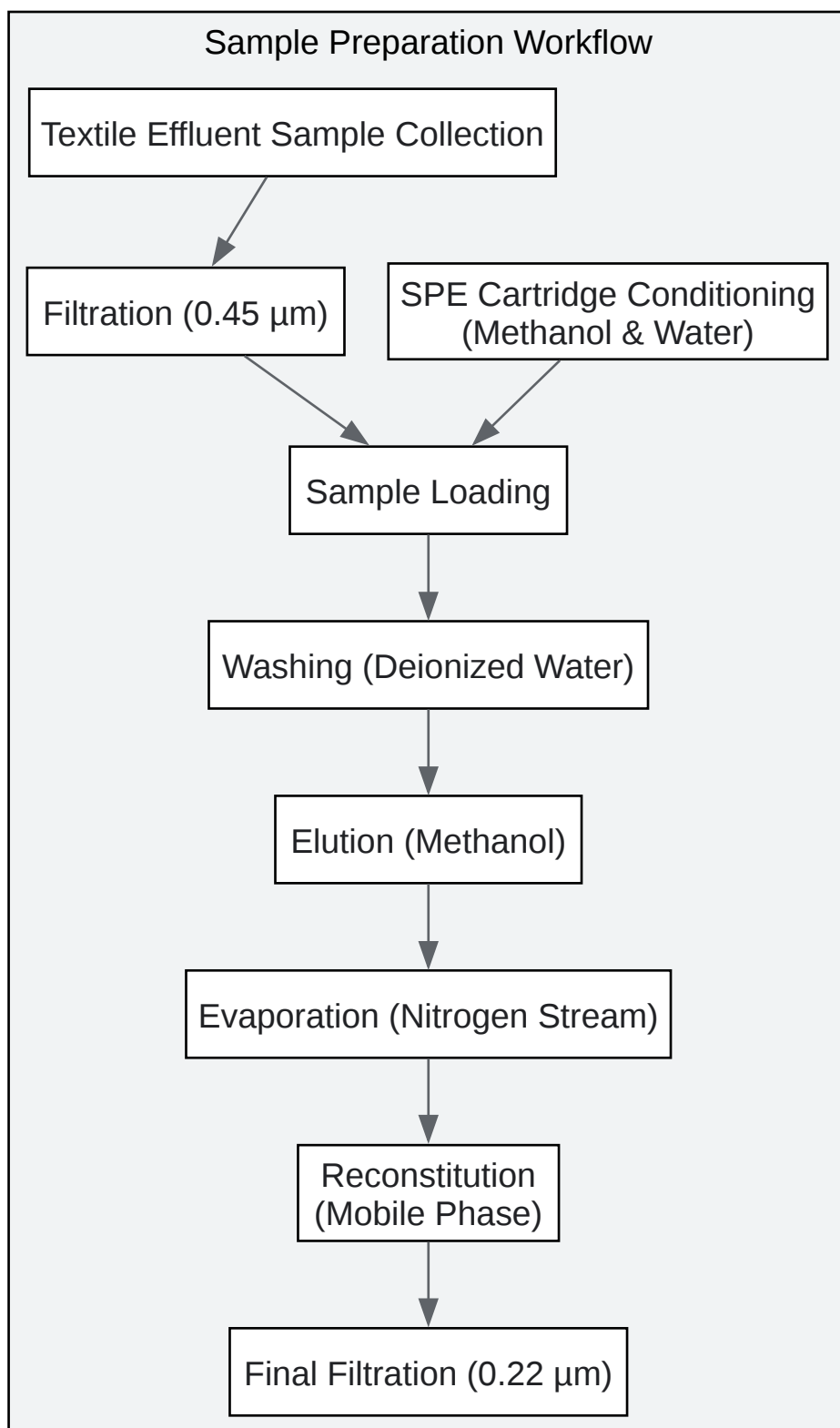
- Scan Type: Multiple Reaction Monitoring (MRM)
- Nebulizing Gas Flow: 2.0 L/min[12]
- Drying Gas Flow: 10.0 L/min[12]
- Interface Temperature: 300°C[12]
- DL Temperature: 250°C[12]
- Heat Block Temperature: 400°C[12]

Table 2: MRM Transitions for **C.I. Acid Brown 75**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
C.I. Acid Brown 75	To be determined	To be determined	To be determined
(Quantifier)			
C.I. Acid Brown 75	To be determined	To be determined	To be determined
(Qualifier)			

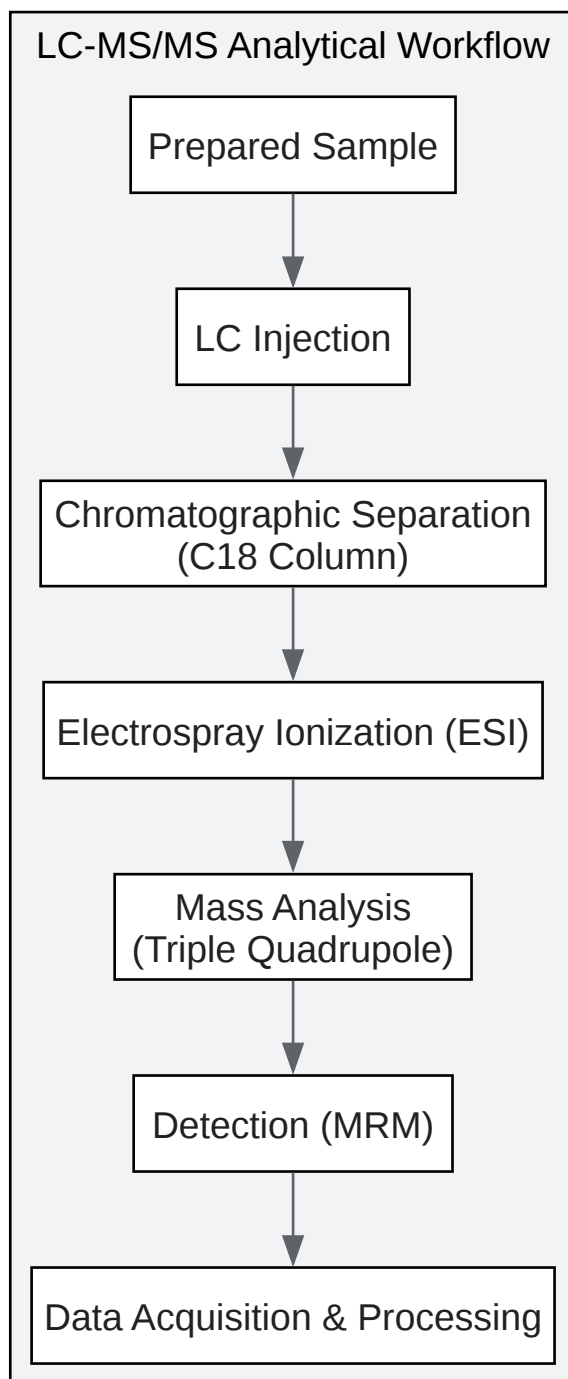
Note: The user should determine the optimal MRM transitions for **C.I. Acid Brown 75** by infusing a standard solution of the analyte into the mass spectrometer.

Visualizations



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Caption: A generalized workflow for the sample preparation of textile effluent for LC-MS/MS analysis.



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Caption: The overall analytical workflow for the LC-MS/MS analysis.

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